molecular formula C9H7FO4 B6256314 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid CAS No. 911485-91-1

8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Cat. No.: B6256314
CAS No.: 911485-91-1
M. Wt: 198.15 g/mol
InChI Key: SXDITMUSAKFVPU-UHFFFAOYSA-N
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Description

8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a fluorine atom at the 8th position and a carboxylic acid group at the 6th position on the benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated aromatic compounds and dihydroxybenzenes.

    Ring Closure: The formation of the benzodioxine ring is achieved through a ring-closing metathesis reaction.

    Functional Group Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzodioxine compounds. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity with target molecules. The compound may exert its effects through inhibition or activation of specific enzymes, receptors, or other proteins involved in various biological processes .

Comparison with Similar Compounds

Properties

CAS No.

911485-91-1

Molecular Formula

C9H7FO4

Molecular Weight

198.15 g/mol

IUPAC Name

5-fluoro-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid

InChI

InChI=1S/C9H7FO4/c10-6-3-5(9(11)12)4-7-8(6)14-2-1-13-7/h3-4H,1-2H2,(H,11,12)

InChI Key

SXDITMUSAKFVPU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2F)C(=O)O

Purity

95

Origin of Product

United States

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